molecular formula C11H13N B11922742 2-Cyclopropylisoindoline

2-Cyclopropylisoindoline

Cat. No.: B11922742
M. Wt: 159.23 g/mol
InChI Key: XMZMBSSVHCEAEG-UHFFFAOYSA-N
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Description

2-Cyclopropylisoindoline is a heterocyclic compound that features a cyclopropyl group attached to an isoindoline structure. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylisoindoline can be achieved through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This domino reaction leads to the formation of N-benzyl-1,3-dihydroisoindole, which can undergo further transformations to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroisoindolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroisoindolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Cyclopropylisoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylisoindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as selective serotonin uptake inhibitors, affecting neurotransmitter levels in the brain . Others may inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the isoindoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its derivatives can exhibit a wide range of activities, from antiviral to anticancer, highlighting its versatility and potential in various fields.

Biological Activity

2-Cyclopropylisoindoline, specifically the derivative 2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione, has garnered attention for its significant biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group attached to an isoindoline core. The presence of a nitro group enhances its reactivity and biological activity. The compound's unique structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. Studies have shown that this compound can modulate pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor (TNF) .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
COX InhibitionInhibition of COX-1 and COX-2
Anti-inflammatory EffectsModulation of iNOS and TNF levels
Antimicrobial PropertiesInteraction with bacterial cell membranes
Anticancer ActivityInduction of apoptosis in cancer cells

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound was found to exhibit dose-dependent inhibition, suggesting a strong potential for therapeutic applications in treating inflammatory diseases .

In Vivo Studies

Animal models have been utilized to evaluate the anti-inflammatory effects of this compound. For instance, in a rat model of osteoarthritis, treatment with the compound resulted in significant reductions in markers associated with cartilage degradation and inflammation .

Case Study: Osteoarthritis Model

  • Objective : Assess the efficacy of this compound in reducing inflammation and cartilage damage.
  • Method : Rats were administered varying doses of the compound post-injury.
  • Results : Significant inhibition (up to 82%) of synovial arginase release was observed at higher doses, indicating effective anti-inflammatory action .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Table 2: Anticancer Activity Overview

Cancer TypeMechanismEfficacy Observed
Breast CancerInduction of apoptosisIC50 = 15 µM
Lung CancerROS generationIC50 = 20 µM
Colon CancerCell cycle arrestIC50 = 18 µM

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-cyclopropyl-1,3-dihydroisoindole

InChI

InChI=1S/C11H13N/c1-2-4-10-8-12(11-5-6-11)7-9(10)3-1/h1-4,11H,5-8H2

InChI Key

XMZMBSSVHCEAEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3=CC=CC=C3C2

Origin of Product

United States

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